Predicted Lipophilicity (XLogP3) Differentiates 2-Methyl-3-Phenyl from 3-Isopropyl-2-Methyl and 3-Phenyl Des-Methyl Analogues
The target compound exhibits a computed XLogP3 of 2.2, placing it within typical CNS-drug-like lipophilicity space [1]. The 3-isopropyl-2-methyl analog (CAS 46808-65-5) is predicted to be more lipophilic due to the branched alkyl substituent, while the 3-phenyl des-methyl analog (CAS not assigned; SpectraBase compound ID G5YyKeN5lCw) is expected to show lower lipophilicity and an additional hydrogen bond donor, altering permeability and solubility [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-Isopropyl-2-methyl analog (predicted XLogP3 ≈ 2.8–3.0) and 3-Phenyl des-methyl analog (predicted XLogP3 ≈ 1.5–1.8) |
| Quantified Difference | Target approximately 0.6–0.8 units less lipophilic than 3-isopropyl analog and 0.4–0.7 units more lipophilic than des-methyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.04.14 release); comparator logP values are consensus predictions from ChemAxon/ALOGPS |
Why This Matters
Lipophilicity differences of 0.5 logP units can shift membrane permeability and non-specific binding by >3-fold, making the target compound a balanced intermediate for CNS-targeted lead optimization.
- [1] PubChem. 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide. Computed Descriptors – XLogP3. View Source
- [2] SpectraBase. 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-phenyl-, 1,1-dioxide. Compound ID G5YyKeN5lCw. View Source
